

Unraveling the Stereochemistry of Erlase: A Technical Guide to its Glycosidic Bonds

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Compound of Interest

Compound Name: Erlase

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This technical guide provides a comprehensive analysis of the glycosidic bonds in **erlose**, a trisaccharide of significant interest to researchers in carbohydrate chemistry, drug development, and food science. **Erlose**, systematically named α -D-glucopyranosyl-(1 \rightarrow 4)- α -D-glucopyranosyl-(1 \rightarrow 2)- β -D-fructofuranoside, is characterized by two critical glycosidic linkages that define its three-dimensional structure and biological function. This document delves into the precise nature of these bonds, presenting quantitative data, detailed experimental protocols for their characterization, and visual representations of relevant biochemical pathways.

Core Structure and Glycosidic Linkages

Erlose is comprised of two α -D-glucose units and one β -D-fructose unit. These monosaccharides are connected by two distinct glycosidic bonds:

- An α -(1 \rightarrow 4) glycosidic bond links the anomeric carbon (C1) of the first glucose residue to the hydroxyl group on the fourth carbon (C4) of the second glucose residue.
- An α -(1 \rightarrow 2) glycosidic bond connects the anomeric carbon (C1) of the second glucose residue to the anomeric carbon (C2) of the β -D-fructofuranose residue.

The precise stereochemistry of these linkages is fundamental to the overall conformation and properties of the **erlose** molecule.

Quantitative Analysis of Glycosidic Bonds

The three-dimensional arrangement of the glycosidic bonds is best described by their torsion angles, phi (Φ) and psi (Ψ). These angles, determined through X-ray crystallography, dictate the relative orientation of the monosaccharide rings. For **erlose** trihydrate, the crystallographic data reveals specific conformations for each linkage.^[1]

Glycosidic Bond	Torsion Angle (Φ)	Torsion Angle (Ψ)	Bond Length (C-O)
α -(1 \rightarrow 4)	99.7°	-143.4°	~1.42 Å
α -(1 \rightarrow 2)	105.2°	-146.8°	~1.41 Å

Note: The bond lengths are typical values for glycosidic bonds and can vary slightly based on the specific molecular environment.

Experimental Protocols for Structural Elucidation

The determination of the structure of **erlose** and the conformation of its glycosidic bonds relies on sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

Objective: To determine the three-dimensional atomic arrangement of **erlose** in a crystalline state.

Methodology:

- **Crystallization:** Single crystals of **erlose** are grown by slow evaporation of a saturated aqueous solution. The quality of the crystal is paramount for obtaining high-resolution diffraction data.
- **Data Collection:** A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector as the crystal is rotated.

- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson techniques to generate an initial electron density map. An atomic model of **erlose** is then built into the electron density map and refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data. This refinement process yields the final atomic coordinates, from which bond lengths, bond angles, and torsion angles are derived.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and stereochemistry of the monosaccharide units and the conformation of the glycosidic linkages in solution.

Methodology:

- **Sample Preparation:** A solution of **erlose** is prepared in a suitable deuterated solvent, typically deuterium oxide (D₂O).
- **1D NMR Spectroscopy:** ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts of all proton and carbon atoms in the molecule.
- **2D NMR Spectroscopy:** A series of two-dimensional NMR experiments are performed to establish correlations between different nuclei:
 - **COSY (Correlation Spectroscopy):** Identifies proton-proton couplings within each monosaccharide ring, allowing for the assignment of the spin systems of the glucose and fructose residues.
 - **HSQC (Heteronuclear Single Quantum Coherence):** Correlates each proton to its directly attached carbon atom, aiding in the assignment of the carbon skeleton.
 - **HMBC (Heteronuclear Multiple Bond Correlation):** Detects long-range couplings between protons and carbons (typically over 2-3 bonds). This is a crucial experiment for identifying the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon atom of the adjacent residue across the glycosidic bond. For example, a correlation between the anomeric proton of the first glucose (H1') and the C4 of the second glucose would confirm the (1 → 4) linkage.

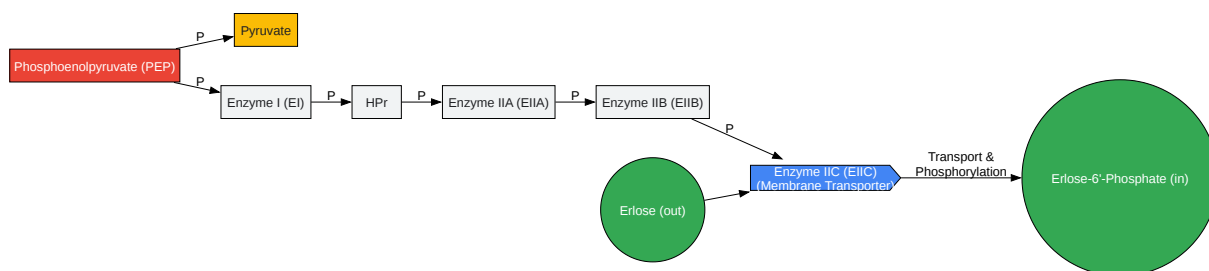
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. Cross-peaks between protons on different monosaccharide units can help to determine the conformation around the glycosidic bonds.

Biochemical Pathways Involving Erlöse

While **erlose** is not a central metabolite in most organisms, it can be transported and metabolized by certain bacteria and is a component of honey, suggesting its relevance in insect metabolism.

Bacterial Phosphotransferase System (PTS)

The bacterial PTS is a prominent mechanism for the uptake and concomitant phosphorylation of sugars. While not definitively shown for **erlose** in all bacteria, it represents a plausible pathway for its transport into the bacterial cell.

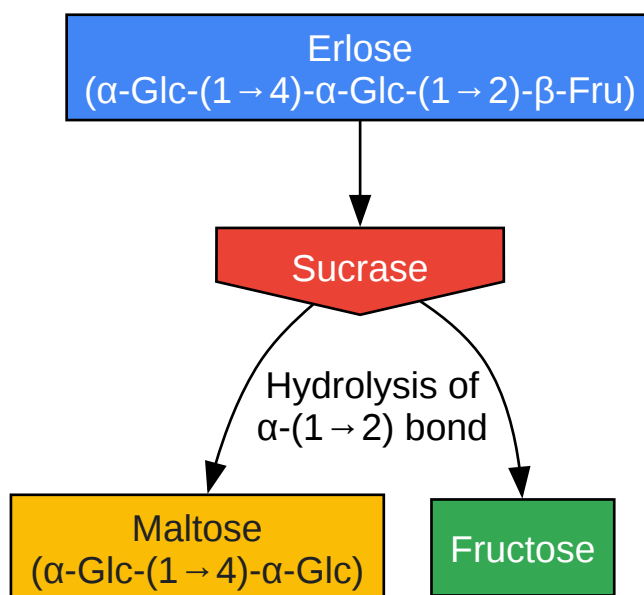


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Caption: Bacterial Phosphotransferase System for sugar uptake.

Enzymatic Hydrolysis of Erlöse

Erlöse can be hydrolyzed into its constituent monosaccharides by enzymes such as sucrase, which cleaves the α -(1 \rightarrow 2) glycosidic bond.



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Caption: Enzymatic hydrolysis of **erlose** by sucrase.

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References

- 1. The crystal and molecular structure of the trisaccharide erlose trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
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